Product packaging for Margaritene(Cat. No.:CAS No. 64271-10-9)

Margaritene

Cat. No.: B15093004
CAS No.: 64271-10-9
M. Wt: 592.5 g/mol
InChI Key: AOXGLIJSZLOQNZ-UHFFFAOYSA-N
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Description

Significance of C-Glycosyl Flavonoids in Phytochemistry

Flavonoids predominantly exist in nature as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This attachment can occur through an oxygen atom (O-glycoside) or a carbon atom (C-glycoside). tandfonline.comnih.gov While O-glycosyl flavonoids have historically received more attention, C-glycosyl flavonoids are gaining recognition for their distinct chemical properties and biological significance. tandfonline.comnih.govnih.gov

The carbon-carbon bond in C-glycosyl flavonoids is more resistant to enzymatic and acidic hydrolysis compared to the oxygen-glycosidic bond in O-glycosyl flavonoids. nih.gov This enhanced stability influences their metabolic fate and bioavailability. Research indicates that C-glycosyl flavonoids exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic effects. nih.govnih.gov Their structural diversity, with various sugar moieties and attachment points on the flavonoid backbone, contributes to their wide distribution in the plant kingdom, being found in fruits, cereals, leaves, and stems. nih.gov

Overview of Acacetin-8-C-neohesperidoside within Flavone (B191248) Glycosides

Acacetin-8-C-neohesperidoside belongs to the flavone subclass of flavonoids. It is specifically a C-glycoside of acacetin (B1665396), where a neohesperidoside sugar unit (composed of rhamnose and glucose) is attached to the 8th carbon position of the acacetin backbone. ebi.ac.uk This compound has been isolated from various plant sources, including Fortunella japonica, Fortunella margarita, and Alternanthera tenella. ebi.ac.ukresearchgate.net

The structural elucidation of acacetin-8-C-neohesperidoside has been a subject of detailed phytochemical investigation. For instance, a study on Piper ossanum initially identified a compound as 2''-O-α-rhamnosyl-4''-O-methylvitexin, which was later revised to acacetin-8-C-neohesperidoside. nih.gov This revision was based on comprehensive NMR data and theoretical calculations, which also revealed that its preferred conformation is controlled by weak intramolecular interactions like CH/π interactions. nih.gov

Evolution of Research Perspectives on Acacetin-8-C-neohesperidoside

Early research on acacetin-8-C-neohesperidoside primarily focused on its isolation and structural characterization from various plant species. ebi.ac.ukresearchgate.net These foundational studies were crucial for establishing its chemical identity and natural occurrence.

More recent research has shifted towards understanding the potential biological activities of this compound and other C-glycosyl flavonoids. While direct studies on acacetin-8-C-neohesperidoside are still emerging, the broader investigation into C-glycosyl flavonoids provides a framework for its potential significance. For example, studies have highlighted the antioxidant properties of C-glycosyl flavonoids. nih.govresearchgate.net The C-glycosylation of flavonoids like apigenin (B1666066) has been shown to enhance their cellular antioxidant performance. researchgate.net Furthermore, research into the antidiabetic potential of flavonoid C-glycosides has identified them as promising inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes. nih.gov

The evolution of analytical techniques has also played a significant role in advancing research. The use of hyphenated techniques like high-performance liquid chromatography coupled with diode array detection and mass spectrometry (HPLC-DAD-MS) has become routine in phytochemical laboratories, allowing for the sensitive and reproducible analysis of metabolites like acacetin-8-C-neohesperidoside in crude plant extracts. scribd.comekb.eg

Data on Acacetin-8-C-neohesperidoside and Related Compounds

Compound NameClassificationKey Research Findings
Acacetin-8-C-neohesperidosideFlavone C-glycosideIsolated from Fortunella japonica, Fortunella margarita, and Alternanthera tenella. ebi.ac.ukresearchgate.net Its structure was revised from a previously misidentified compound. nih.gov
AcacetinFlavone (aglycone)The aglycone of acacetin-8-C-neohesperidoside. ebi.ac.uk It is widely distributed in over 200 plant species. nrfhh.com
VitexinFlavone C-glycosideA commonly studied C-glycosyl flavonoid. nih.govresearchgate.net
OrientinFlavone C-glycosideInvestigated for its potential as a PTP1B inhibitor for antidiabetic applications. nih.gov
ApigeninFlavone (aglycone)C-glycosylation of apigenin can improve its antioxidant properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O14 B15093004 Margaritene CAS No. 64271-10-9

Properties

CAS No.

64271-10-9

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-14(31)7-13(30)18-15(32)8-16(40-25(18)19)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-24,26-31,33-37H,9H2,1-2H3

InChI Key

AOXGLIJSZLOQNZ-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O

melting_point

192 - 193 °C

physical_description

Solid

Origin of Product

United States

Occurrence, Distribution, and Ecological Significance of Acacetin 8 C Neohesperidoside

Identification in Plant Genera and Species

The presence of acacetin-8-C-neohesperidoside, also known as margaritene, has been documented across several plant families, indicating its role as a significant secondary metabolite. jfda-online.comlawdata.com.tw

Fortunella Species (e.g., Fortunella japonica, Fortunella margarita, Kumquat varieties)

Acacetin-8-C-neohesperidoside is a well-documented constituent of kumquats, belonging to the Fortunella genus. nih.govebi.ac.uk It is considered one of the major C-glycosyl flavones in these fruits, alongside acacetin-6-C-neohesperidoside (isothis compound). jfda-online.comlawdata.com.tw Studies have specifically isolated this compound from both Fortunella japonica and Fortunella margarita. ebi.ac.uk Research on immature kumquats revealed that over 90% of the total identified flavonoids were C-glycosyl compounds, including acacetin-8-C-neohesperidoside. jfda-online.comlawdata.com.twnih.gov

Citrus Species (e.g., Citrus japonica)

While often associated with Fortunella, acacetin-8-C-neohesperidoside has also been identified in Citrus japonica, a species classification that is sometimes used for kumquats. nih.gov The flavonoid composition of Fortunella species is noted to be distinct from that of other Citrus species. jfda-online.com

Piper Species (e.g., Piper ossanum)

The occurrence of acacetin-8-C-neohesperidoside extends beyond the citrus family. It has been found in the leaves of Piper ossanum, a plant from the Piperaceae family. ebi.ac.uk Specifically, it was identified in an aqueous extract of the dried and ground leaves. ebi.ac.uk

Alternanthera Species (e.g., Alternanthera tenella, Alternanthera maritima)

The compound is also present in the genus Alternanthera. nih.gov It has been isolated from both Alternanthera tenella and Alternanthera maritima. ebi.ac.ukresearchgate.net In these species, acacetin-8-C-neohesperidoside is found in the glycosylated flavone-enriched fraction of ethanolic extracts. researchgate.net

Other Reported Botanical Sources

Beyond the aforementioned genera, acacetin (B1665396) and its glycosides are widely distributed in the plant kingdom, having been reported in over 200 plant species across 60 families, with a significant presence in the Asteraceae and Lamiaceae families. nrfhh.com While the specific glycoside acacetin-8-C-neohesperidoside is less broadly documented, the foundational molecule, acacetin, is found in plants such as Turnera diffusa, Robinia pseudoacacia, and various species of Calamintha and Micromeria. researchgate.net One report also mentions the presence of acacetin-7-O-neohesperidoside in Saussurea simpsoniana. nih.gov

Distribution within Plant Tissues and Organs (e.g., fruit peels, leaves, juice sac)

The concentration of acacetin-8-C-neohesperidoside is not uniform throughout the plant, with studies indicating a varied distribution across different tissues and organs.

In kumquats, a significant amount of this flavonoid is found in the peel. nih.gov Research comparing different parts of the fruit has consistently shown that the peel contains higher concentrations of flavonoids, including acacetin-8-C-neohesperidoside, compared to the pulp or juice sac. nih.govresearchgate.net For instance, one study quantified 22.3 grams of acacetin-8-C-neohesperidoside per 100 grams of a dry fraction from kumquat. lawdata.com.tw The leaves of some plants, such as Piper ossanum, are also a documented source of this compound. ebi.ac.uk

The maturity of the fruit can also influence the concentration of acacetin-8-C-neohesperidoside. In kumquats, immature fruits have been found to contain higher levels of C-glycosyl flavonoids, including acacetin-8-C-neohesperidoside, than mature fruits. jfda-online.comlawdata.com.twnih.gov

Biosynthetic Pathways and Precursor Relationships of Acacetin-8-C-neohesperidoside

The biosynthesis of acacetin-8-C-neohesperidoside is a complex, multi-step process that relies on several fundamental metabolic pathways within plants. It begins with primary metabolites and proceeds through the formation of the basic flavonoid skeleton, followed by specific modifications including methylation and glycosylation to yield the final, complex structure.

Relationship to Acacetin and Apigenin (B1666066) Biosynthesis

Acacetin-8-C-neohesperidoside is structurally derived from its aglycone, acacetin, which is itself a methylated derivative of the flavone (B191248) apigenin. wikipedia.orgnrfhh.com The biosynthetic relationship proceeds in a clear, sequential manner where apigenin serves as the foundational flavone.

The direct precursor to acacetin is apigenin (5,7,4′-trihydroxyflavone). wikipedia.org The conversion is catalyzed by the enzyme apigenin 4′-O-methyltransferase (AOMT), which transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 4'-position of apigenin's B-ring. wikipedia.orgresearchgate.net This specific methylation step is crucial as it determines the acacetin backbone before subsequent glycosylation occurs. researchgate.net Once acacetin is formed, it becomes the substrate for the glycosylation steps that lead to acacetin-8-C-neohesperidoside. nih.gov It has been noted that direct chemical methylation of apigenin to produce acacetin is challenging due to the higher acidity of the C-7 hydroxyl group, highlighting the efficiency and specificity of the enzymatic pathway. researchgate.net

Flavonoid Biosynthesis via Shikimate and Phenylpropanoid Pathways

The formation of all flavonoids, including the precursor apigenin, is rooted in two of the most central metabolic pathways in plants: the shikimate and phenylpropanoid pathways. researchgate.netresearchgate.nettaylorfrancis.com These pathways work in concert to convert products of photosynthesis into a vast array of aromatic secondary metabolites. frontiersin.org

The Shikimate Pathway : This pathway is the starting point for the synthesis of aromatic amino acids. researchgate.net It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. taylorfrancis.com Through a series of enzymatic reactions, this pathway yields chorismic acid, a key branch-point intermediate that leads to the formation of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.net For flavonoid biosynthesis, L-phenylalanine is the primary precursor. frontiersin.orgnih.gov

The Phenylpropanoid Pathway : This pathway converts L-phenylalanine into key intermediates for flavonoid synthesis. nih.gov The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act to produce p-coumaroyl-CoA. nih.gov

Flavonoid Core Synthesis : p-Coumaroyl-CoA enters the specific flavonoid biosynthesis pathway. Here, the enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 chalcone scaffold. This intermediate is then cyclized by chalcone isomerase (CHI) to form a flavanone, such as naringenin. nih.gov Naringenin is a critical precursor that can be converted into the flavone apigenin by the action of flavone synthase (FNS). nih.gov

Enzymatic Glycosylation Mechanisms

Glycosylation is the final and critical modification step in the biosynthesis of acacetin-8-C-neohesperidoside, responsible for attaching the sugar moiety to the acacetin aglycone. cas.cz This process enhances the stability and solubility of the compound. researchgate.net

Acacetin-8-C-neohesperidoside is a C-glycoside, meaning the sugar is attached to the flavonoid core via a stable carbon-carbon bond, which makes it resistant to hydrolysis by acids or enzymes. nih.govbenthamdirect.com The formation of this compound involves the action of specific enzymes called glycosyltransferases (GTs). nih.govpjmonline.org These enzymes catalyze the transfer of a sugar residue from an activated donor, typically a UDP-sugar (uridine diphosphate-sugar), to the acceptor molecule, which in this case is acacetin. nih.govbenthamdirect.com

The neohesperidoside moiety consists of two sugar units: a glucose and a rhamnose, linked together. The biosynthesis is a sequential process:

A C-glucosyltransferase first attaches a glucose molecule to the 8th carbon position of the acacetin A-ring.

A second enzyme, a specific rhamnosyltransferase, then attaches a rhamnose molecule to the 2''-hydroxyl group of the newly added glucose, forming the characteristic α-rhamnosyl-(1→2)-β-glucopyranoside linkage. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of Acacetin-8-C-neohesperidoside

EnzymeAbbreviationPathwayFunctionReference(s)
Phenylalanine Ammonia LyasePALPhenylpropanoidConverts L-Phenylalanine to trans-Cinnamic acid nih.gov
Cinnamic Acid 4-HydroxylaseC4HPhenylpropanoidConverts trans-Cinnamic acid to p-Coumaric acid nih.gov
4-Coumarate:CoA Ligase4CLPhenylpropanoidConverts p-Coumaric acid to p-Coumaroyl-CoA nih.gov
Chalcone SynthaseCHSFlavonoidCondenses p-Coumaroyl-CoA and Malonyl-CoA to form Chalcone nih.gov
Chalcone IsomeraseCHIFlavonoidCyclizes Chalcone to a Flavanone (e.g., Naringenin) nih.gov
Flavone SynthaseFNSFlavonoidConverts a Flavanone (e.g., Naringenin) to a Flavone (e.g., Apigenin) nih.gov
Apigenin 4'-O-methyltransferaseAOMTFlavonoidMethylates Apigenin at the 4'-OH group to form Acacetin wikipedia.org, researchgate.net
C-glucosyltransferase-GlycosylationAttaches glucose to the C-8 position of Acacetin nih.gov, benthamdirect.com
Rhamnosyltransferase-GlycosylationAttaches rhamnose to the glucose moiety cas.cz

Ecological Roles as a Plant Metabolite

Flavonoids, as a class of secondary metabolites, are non-essential for the primary growth of a plant but are vital for its interaction with the environment and its survival under various stress conditions. nih.gov Acacetin-8-C-neohesperidoside, as a complex flavonoid glycoside, is presumed to fulfill several of these ecological functions.

The diverse and crucial roles of flavonoids in plants include:

Defense against Herbivores: Many flavonoids act as feeding deterrents, reducing the palatability of plant tissues to insects and other herbivores. nih.gov They can also reduce the nutritive value of the plant material or act as toxins, affecting the growth, development, and mortality of insect pests. nih.govresearchgate.net The stable C-glycoside structure of acacetin-8-C-neohesperidoside makes it particularly suited for a long-term defensive role within the plant. nih.govbenthamdirect.com

Protection against Pathogens: Flavonoids can exhibit antimicrobial properties, helping to defend the plant against bacterial and fungal pathogens.

UV Radiation Shielding: Accumulating in the epidermal layers of leaves and stems, flavonoids absorb harmful UV-B radiation, thereby protecting the plant's sensitive tissues and DNA from damage.

Signaling Molecules: Flavonoids can act as signaling molecules in plant-microbe interactions, such as the establishment of symbiotic relationships with nitrogen-fixing rhizobia. They also play a role in auxin transport regulation, which influences plant development. nih.gov

Attraction of Pollinators and Seed Dispersers: While many flavones are colorless, they can act as co-pigments, modifying and stabilizing the colors produced by other pigments like anthocyanins in flowers and fruits, thereby influencing interactions with pollinators and seed dispersers. nih.gov

Methodologies for Isolation and Purification of Acacetin 8 C Neohesperidoside

Conventional Extraction Techniques

Conventional methods for extracting flavonoids like acacetin-8-C-neohesperidoside primarily rely on the compound's solubility in various solvents.

Solvent-Based Liquid-Liquid Extraction (LLE)

Solvent-based liquid-liquid extraction (LLE) is a foundational technique for the initial separation of flavonoids from plant material. The process involves partitioning compounds between two immiscible liquid phases. For flavonoids, a common approach involves initial extraction with a polar solvent, such as methanol (B129727) or ethanol (B145695), followed by partitioning with solvents of varying polarity, like ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

Hot Water and Ethanol Extraction Optimization

Optimizing extraction parameters such as solvent composition, temperature, and time is crucial for maximizing the yield of acacetin-8-C-neohesperidoside. Studies have shown that a mixture of ethanol and water can be a highly effective solvent for extracting flavonoids. High temperatures can enhance extraction efficiency; however, prolonged exposure to heat can lead to the degradation of thermolabile compounds. researchgate.net Therefore, finding the optimal balance is key. Research on similar compounds has demonstrated that ultrasound-assisted extraction can significantly improve extraction kinetics, especially at lower temperatures. researchgate.net

Advanced Separation Technologies

Following initial extraction, advanced chromatographic techniques are employed for the fine purification of acacetin-8-C-neohesperidoside.

Column Chromatography Techniques

Column chromatography is a widely used and effective method for the separation of flavonoids. researchgate.net This technique relies on the differential adsorption of compounds to a stationary phase packed in a column.

Macroporous Resin Column Chromatography (MRCC): This method is recognized for being efficient, cost-effective, and environmentally friendly, making it suitable for industrial-scale production. nih.gov It has been successfully used to purify total flavonoids from various plant sources, achieving a significant increase in purity and a high recovery yield. nih.gov For instance, the use of AB-8 resin has shown to increase the purity of total flavonoids by approximately 4.76-fold with a recovery yield of 84.93%. nih.gov

Silica Gel Column Chromatography: Silica gel is a common stationary phase due to its stability. mdpi.com Separation is typically achieved by eluting the column with a gradient of solvents with increasing polarity. researchgate.net

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for the separation of flavonoids, particularly for purifying glycosidic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique used for the final purification of compounds to a high degree of purity. isca.inresearcher.life It is particularly valuable for isolating specific flavonoids from complex mixtures that have been partially purified by other chromatographic methods. nih.govnih.gov

The selection of the mobile phase is critical for achieving optimal separation in prep-HPLC. nih.gov A common mobile phase for flavonoid separation is a mixture of methanol or acetonitrile (B52724) and water, often with the addition of a small amount of acid like acetic or formic acid to improve peak shape. nih.govsielc.com The separation can be performed in either isocratic or gradient elution mode. nih.gov

Table 1: Example of HPLC Conditions for Flavonoid Separation
ParameterConditionReference
ColumnReverse Phase (e.g., C18) nih.govsielc.com
Mobile PhaseMethanol/Acetonitrile and Water (with 0.1% acetic or formic acid) nih.govsielc.com
Elution ModeIsocratic or Gradient nih.gov
Flow RateVariable (e.g., 1.0 mL/min for analytical, 5.0 mL/min for preparative) nih.gov
DetectionUV-Vis Detector (e.g., at 276 nm) nih.gov

Emerging Extraction and Purification Strategies (e.g., Ultrasound-Assisted Extraction)

Emerging technologies aim to improve the efficiency and environmental friendliness of the extraction process.

Ultrasound-Assisted Extraction (UAE): UAE is a modern and rapid method that utilizes ultrasonic waves to enhance the extraction process. nih.gov The acoustic cavitation generated by ultrasound disrupts plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.gov This technique has been shown to significantly increase extraction yields and reduce extraction times compared to conventional methods. researchgate.netnih.gov Studies have demonstrated that UAE can be optimized by adjusting parameters such as solvent type, temperature, time, and ultrasound power. researchgate.netnih.gov For example, using methanol as a solvent at 50°C for 10 minutes has been found to be optimal for the extraction of certain compounds. nih.gov The use of green solvents in combination with UAE further enhances the sustainability of the process. nih.gov

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction
ParameterOptimized ValueReference
SolventMethanol nih.gov
Temperature50 °C nih.gov
Extraction Time10 min nih.gov
Ultrasound Frequency20–50 kHz researchgate.net
Ultrasound Intensity60–120 W/cm² researchgate.net

Spectroscopic and Chromatographic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of flavonoids and their glycosides. It provides data on the chemical environment and connectivity of each proton and carbon atom within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of different protons, their chemical shifts, spin-spin coupling patterns, and integration. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.

For acacetin-8-C-neohesperidoside, the ¹H NMR spectrum shows characteristic signals for the acacetin (B1665396) aglycone, including protons on the A and B rings. mdpi.com Additionally, signals corresponding to the two sugar units, glucose and rhamnose, are observed. mdpi.com The ¹³C NMR spectrum complements this by showing signals for all carbon atoms in the molecule, including the carbonyl carbon of the flavone (B191248), the methoxy (B1213986) group carbon, and the carbons of the sugar moieties. mdpi.com The chemical shifts are crucial for determining the substitution pattern on the flavonoid core and the nature of the sugar units.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Acacetin-8-C-neohesperidoside

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Acacetin Moiety
2164.1
3104.16.74 (s)
4182.8
5162.5
695.46.54 (s)
7164.1
8100.9
9158.0
10106.8
1'122.7
2', 6'120.07.92 (d, J=8.8)
3', 5'114.87.10 (d, J=8.8)
4'151.9
OCH₃55.83.91 (s)
Glucose Moiety
1''74.95.08 (d, J=9.5)
2''79.2
3''77.6
4''71.2
5''74.7
6''69.4
Rhamnose Moiety
1'''102.14.29 (d, J=7.8)
2'''71.3
3'''74.3
4'''69.0
5'''66.2
6'''18.51.25 (d, J=6.2)

Note: Data compiled from representative values in the literature. Actual shifts may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and stereochemistry of acacetin-8-C-neohesperidoside. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. mdpi.com It is particularly useful for tracing the proton networks within the glucose and rhamnose rings, confirming their identity. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the linkages between different parts of the molecule. researchgate.net It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for acacetin-8-C-neohesperidoside include:

The correlation between the anomeric proton of the glucose unit (H-1'') and the carbons of the acacetin A-ring (C-7, C-8, and C-9), which confirms the C-glycosidic linkage at the C-8 position. mdpi.com

The correlation between the anomeric proton of the rhamnose unit (H-1''') and the C-2'' of the glucose unit, which establishes the (1→2) interglycosidic linkage, defining the sugar as a neohesperidoside.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. researchgate.net They are vital for confirming the stereochemistry of the glycosidic linkages. For instance, a NOESY correlation between the anomeric proton of rhamnose (H-1''') and a proton on the glucose ring can help confirm the spatial arrangement of the two sugar units.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like flavonoid glycosides. In ESI-MS, acacetin-8-C-neohesperidoside is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net This provides an accurate determination of the molecular weight, which for acacetin-8-C-neohesperidoside (C₂₈H₃₂O₁₄) is 592.17921 g/mol . massbank.eu

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Determination

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. For C-glycosyl flavonoids, the fragmentation is distinct from O-glycosyl flavonoids. The C-C bond between the sugar and the aglycone is more stable, leading to characteristic cross-ring cleavages of the sugar moiety. The fragmentation pattern can help to confirm the nature and sequence of the sugar units. nih.gov

Table 2: Representative MS/MS Fragmentation Data for Acacetin-8-C-neohesperidoside

Precursor Ion (m/z)Ion ModeFragment Ions (m/z)Interpretation
591.17Negative471[M-H-120]⁻, loss of a C₄H₈O₄ fragment from the glucose ring
591.17Negative445[M-H-146]⁻, loss of the terminal rhamnose unit
591.17Negative411[M-H-180]⁻, loss of the entire glucose unit
591.17Negative351[M-H-120-120]⁻, further fragmentation
593.19Positive447[M+H-146]⁺, loss of the terminal rhamnose unit
593.19Positive285[Acacetin+H]⁺, loss of the entire neohesperidoside unit

Note: The fragmentation pattern of C-glycosides is complex and can involve multiple bond cleavages within the sugar rings.

Combined Chromatographic-Spectroscopic Platforms (e.g., LC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acacetin-8-C-neohesperidoside in complex mixtures, such as plant extracts. researchgate.netekb.eg LC separates the components of the mixture based on their physicochemical properties, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. rsc.org

This hyphenated technique allows for the detection of acacetin-8-C-neohesperidoside even at very low concentrations. researchgate.net By using methods like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the compound can be monitored, providing a high degree of selectivity and quantitative accuracy. researchgate.net LC-MS/MS is therefore an essential tool for the metabolic profiling of natural products and for the quality control of herbal medicines containing this compound. nih.gov

Challenges in Differentiating Isomeric Flavonoid Glycosides.nih.govnih.gov

The structural similarity among flavonoid glycoside isomers, particularly C-glycosides, poses a significant analytical challenge. nih.govnih.gov Acacetin-8-C-neohesperidoside, where the neohesperidoside moiety is attached to the C-8 position of the acacetin aglycone, is often found alongside its C-6 isomer, acacetin-6-C-neohesperidoside (isomargaritene). science.gov Their identical molecular weights and similar polarities make their separation and individual characterization a complex task.

Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), have become indispensable tools in tackling this challenge. nih.govmdpi.com The development of specialized stationary phases and optimized mobile phase gradients in liquid chromatography allows for the partial or complete resolution of these isomeric pairs. nih.gov

Mass spectrometry, especially with tandem MS (MS/MS) capabilities, provides a deeper level of structural insight. The fragmentation patterns of C-glycosyl flavonoids are distinct from their O-glycosyl counterparts. While O-glycosides readily cleave at the glycosidic bond, C-glycosides exhibit characteristic cross-ring cleavages of the sugar moiety, as the C-C bond to the aglycone is more stable. nih.gov

Distinguishing between 6-C and 8-C isomers relies on subtle differences in their fragmentation spectra. nih.gov For instance, the relative intensities of fragment ions resulting from the cleavage of the sugar unit can be indicative of the glycosylation position. It has been observed that 8-C-glycosides often show a higher abundance of certain fragment ions compared to their 6-C counterparts. nih.gov Furthermore, the use of high-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions of fragment ions, aiding in the confident identification of isomers. nih.gov

A study focusing on the characterization of C-glycosyl flavones in wheat germ highlighted the complexity of their analysis, noting that internal cleavage of the sugar is favored over the breakage of the carbon-carbon bond in MS/MS fragmentation. nih.gov This makes the availability of authentic reference standards crucial for unambiguous identification, a factor that is often a limitation for complex C-glycosides. nih.gov

Spectroscopic Data

The definitive identification of acacetin-8-C-neohesperidoside has been achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The structural revision of a compound previously identified as 2''-O-α-rhamnosyl-4''-O-methylvitexin to acacetin-8-C-neohesperidoside was based on detailed NMR data analysis. acs.org

Table 1: Key Spectroscopic and Chromatographic Information for Acacetin-8-C-neohesperidoside and Related Compounds

Compound NameAnalytical TechniqueKey Findings/Data
Acacetin-8-C-neohesperidosideNMR SpectroscopyStructure confirmed through detailed 1D and 2D NMR experiments, distinguishing it from its isomers. acs.orgkoreascience.kr
Acacetin-8-C-neohesperidosideUPLC-MS/MSUtilized for the separation and identification from its isomers based on retention time and specific fragmentation patterns. science.govutm.my
Flavonoid C-Glycoside IsomersTandem Mass SpectrometryDifferentiation between 6-C and 8-C isomers is possible by analyzing the relative abundance of characteristic sugar fragment ions. nih.gov
AcacetinHPLCReversed-phase HPLC methods have been developed for the quantification of the aglycone, acacetin.

In Vitro Mechanistic Investigations of Acacetin 8 C Neohesperidoside Biological Activities

Antioxidant Activity Mechanisms

The antioxidant potential of acacetin-8-C-neohesperidoside is a key area of research, with studies focusing on its ability to neutralize harmful free radicals and influence cellular oxidative stress pathways.

Radical Scavenging Capabilities

In vitro assays are crucial for determining the direct radical scavenging activity of compounds. For flavonoid glycosides like acacetin-8-C-neohesperidoside, the structure, including the presence and position of sugar moieties, significantly influences this activity. While specific data on the radical scavenging capacity of acacetin-8-C-neohesperidoside is not extensively detailed in the provided results, general principles of flavonoid antioxidant activity can be applied. The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this capability. For instance, a study on the methanolic extract of Sphagneticola calendulacea, which contains various flavonoids, demonstrated potent scavenging of both DPPH and ABTS radicals in a concentration-dependent manner. nih.gov

The glycosylation of flavonoids can impact their antioxidant potential. While some studies suggest that glycosylation can diminish the antioxidant capacity of the aglycone by hindering electron delocalization, the effect is complex and varies depending on the specific glycoside and the assay used. researchgate.net

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating intracellular signaling pathways involved in oxidative stress. One such critical pathway is the Keap1/Nrf2/HO-1 pathway. While direct evidence for acacetin-8-C-neohesperidoside is emerging, studies on similar flavonoid C-glucosides, like chrysin-8-C-glucoside derivatives, have shown the ability to suppress LPS-induced oxidative stress by up-regulating the Nrf2/HO-1 pathway. nih.gov This pathway is a key regulator of cellular defense against oxidative stress, and its activation leads to the expression of various antioxidant and cytoprotective enzymes. Acacetin (B1665396) itself has been shown to diminish oxidative stress by activating oxidative responsive genes like heme oxygenase 1 (HO-1) and superoxide (B77818) dismutase (SOD). nrfhh.com

Potential Anti-inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Acacetin-8-C-neohesperidoside is being investigated for its potential to modulate key inflammatory signaling cascades.

Modulation of Cellular Signaling Cascades (e.g., NF-κB, MAPK)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, controlling the expression of pro-inflammatory cytokines and mediators. Research on acacetin, the aglycone of acacetin-8-C-neohesperidoside, has demonstrated its ability to inhibit these pathways. Acacetin has been shown to suppress the phosphorylation and nuclear translocation of NF-κB p65 and inhibit the phosphorylation of MAPK components such as ERK, JNK, and p38. nih.govnih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.govresearchgate.net

Studies on intestinal epithelial cells have shown that while activation of NF-κB and MAPK pathways contributes to the inflammatory response induced by oxidative stress, inhibiting these pathways can downregulate the inflammatory response. scienceopen.com Flavonoids like apigenin (B1666066) and quercetin (B1663063) are known to exert immunomodulatory effects by inhibiting critical components within these inflammatory signaling pathways. researchgate.net Although direct studies on acacetin-8-C-neohesperidoside's effect on these pathways are limited, the known activity of its aglycone suggests a similar potential mechanism of action.

Other Investigated In Vitro Biological Activities

In addition to its antioxidant and anti-inflammatory properties, the broader bioactivity of acacetin and its glycosides has been explored.

Acacetin has demonstrated anti-peroxidative and anti-plasmodial activities in various studies. researchgate.net The anti-inflammatory actions of acacetin have shown a positive effect on acute lung injury by reducing oxidative stress. nrfhh.com

Comparative Analysis with Acacetin Aglycone and Other Flavonoid Glycosides

Understanding the biological activity of acacetin-8-C-neohesperidoside requires comparison with its aglycone, acacetin, and other related flavonoid glycosides.

The glycosylation of flavonoids can significantly alter their physicochemical properties and biological activities. Generally, the aglycone form of a flavonoid is considered more potent in in vitro assays due to its lower polarity and greater ability to permeate cell membranes. mdpi.com For example, hesperetin (B1673127) (an aglycone) showed higher radical scavenging and anti-inflammatory effects compared to its glycoside, hesperidin. mdpi.com

However, glycosylation does not always lead to reduced activity. In some cases, flavonoid glycosides exhibit comparable or even enhanced activity. researchgate.net The type of glycosidic linkage (O-glycoside vs. C-glycoside) also plays a crucial role. C-glycosides, like acacetin-8-C-neohesperidoside, are generally more stable than O-glycosides, which can be hydrolyzed during digestion. nih.gov This increased stability may allow C-glycosides to exert their effects for a longer duration. nih.gov Studies have shown that C-glycosidation can improve the cellular antioxidant performance of the aglycone. researchgate.net

Table of Radical Scavenging Activity of a Flavonoid-Containing Extract nih.gov

Concentration (μg/mL)% DPPH Radical Scavenging% ABTS Radical Scavenging
10079.43%89.63%

This table is based on data from a methanolic extract of Sphagneticola calendulacea and is illustrative of typical flavonoid antioxidant activity.

Table of Comparative Biological Activities of Hesperetin and its Glycosides mdpi.com

CompoundAntioxidant Activity (Radical Scavenging)Anti-inflammatory Activity
Hesperetin (Aglycone)HigherHigher
Hesperidin (Glycoside)LowerLower
Hesperidin GlucosideLowerEffective at higher concentrations

Structure Activity Relationship Sar Studies of Acacetin 8 C Neohesperidoside

Impact of C-Glycosidic Linkage versus O-Glycosidic Linkage on Activity

The linkage between the acacetin (B1665396) flavone (B191248) backbone and the neohesperidoside sugar moiety is a critical determinant of the molecule's stability and, consequently, its biological activity. In acacetin-8-C-neohesperidoside, this connection is a carbon-carbon (C-C) bond, a feature that distinguishes it from its O-glycosidic counterparts, such as fortunellin (B1673558) (acacetin-7-O-neohesperidoside), where the sugar is linked via a more labile carbon-oxygen (C-O) bond.

Research comparing C-glycosides and O-glycosides has consistently highlighted the superior stability of the C-glycosidic linkage. researchgate.netebi.ac.uk This enhanced stability is attributed to the greater bond strength of the C-C bond compared to the C-O bond, rendering C-glycosides more resistant to enzymatic and acidic hydrolysis in the digestive tract. researchgate.netebi.ac.uk This resistance means that a greater proportion of the intact glycoside can reach target tissues, potentially leading to more pronounced or sustained biological effects.

CompoundGlycosidic Linkage TypeKey Stability FeaturePotential Impact on Activity
Acacetin-8-C-neohesperidosideC-Glycosidic (C-C bond)High resistance to hydrolysisSustained or enhanced biological effects due to greater bioavailability of the intact glycoside.
Fortunellin (Acacetin-7-O-neohesperidoside)O-Glycosidic (C-O bond)Susceptible to hydrolysisPotentially reduced activity in vivo due to cleavage of the sugar moiety.

Role of the Neohesperidoside Moiety in Modulating Biological Effects

The attachment of this sugar unit can influence several physicochemical properties of the parent acacetin molecule, including its water solubility and ability to interact with biological membranes and protein targets. For instance, studies on other flavonoid glycosides have shown that the sugar moiety can impact their absorption and metabolism. researchgate.net

In the context of anti-inflammatory activity, research on other C-glycosylated flavones suggests that the sugar moiety can be crucial for activity. For example, a study on a C-glycosylated flavone demonstrated its potential to modulate the inflammatory response by altering the secretion of pro- and anti-inflammatory cytokines. This suggests that the neohesperidoside portion of acacetin-8-C-neohesperidoside could be directly involved in its interactions with components of the immune system.

Furthermore, the presence of a glycosyl moiety has been shown to dramatically influence the antimicrobial activity of some flavonoids. In one study, the attachment of a glycosyl group to a chalcone (B49325) structure significantly decreased its antimicrobial activity. nih.gov This highlights that the effect of glycosylation is not universally enhancing and is specific to the biological activity being assessed. The neohesperidoside moiety in acacetin-8-C-neohesperidoside may therefore fine-tune its activity, potentially enhancing it for some targets while diminishing it for others.

Influence of the Flavone Backbone and Methoxylation Pattern

The aglycone portion of acacetin-8-C-neohesperidoside, acacetin, provides the fundamental framework for its biological activity. Acacetin itself is a flavone known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antiviral effects. researchgate.net

The anti-inflammatory action of acacetin has been attributed to its ability to down-regulate the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) by modulating key signaling pathways such as NF-κB. Its antioxidant properties are also well-documented and contribute to its protective effects in various disease models. researchgate.net Furthermore, acacetin has been reported to exhibit antiviral activity against a range of viruses, with some studies suggesting it may inhibit viral transcription. ebi.ac.uk

A key feature of the acacetin backbone is its methoxylation pattern, specifically the presence of a methoxy (B1213986) group (-OCH3) at the 4'-position of the B-ring. This structural feature has a significant impact on the molecule's electronic properties and, consequently, its biological activity. As mentioned earlier, the blockage of the 4'-hydroxyl group by methoxylation can reduce the antioxidant activity of flavonoids. nih.gov However, this modification can also enhance the metabolic stability and membrane permeability of the compound, potentially leading to improved bioavailability.

Structural Feature of AcacetinObserved Biological ActivitiesPotential Influence on Acacetin-8-C-neohesperidoside
Flavone BackboneAnti-inflammatory, antioxidant, antiviral. researchgate.netebi.ac.ukProvides the core pharmacophore for the glycoside's activity.
4'-MethoxylationReduced antioxidant activity but potentially improved bioavailability. nih.govModulates the overall activity profile, balancing a potential decrease in radical scavenging with an increase in stability and cell uptake.

Stereochemical Considerations and Conformational Preferences in Activity

A conformational analysis of a C-glycosylflavone closely related to acacetin-8-C-neohesperidoside revealed that its preferred conformation is controlled by weak intramolecular interactions, such as CH/π interactions. These interactions can lead to unusual chemical shifts in NMR spectra and dictate the spatial orientation of the different parts of the molecule. While specific conformational studies on acacetin-8-C-neohesperidoside are limited in the public domain, it is reasonable to infer that similar forces are at play, shaping its three-dimensional structure.

Advanced Analytical and Quantification Strategies in Metabolomics

Targeted Metabolomics for Acacetin-8-C-neohesperidoside Quantification

Targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. For acacetin-8-C-neohesperidoside, this approach is crucial for accurate quantification in complex plant matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted quantification of flavonoids like acacetin-8-C-neohesperidoside. The optimization of LC-MS/MS parameters is paramount to achieve the required sensitivity, selectivity, and accuracy. This involves the careful selection of the chromatographic column, mobile phase composition, and mass spectrometric conditions.

For the analysis of flavonoid glycosides, reversed-phase columns, such as a C18 column, are commonly employed. A typical mobile phase consists of a gradient of water and an organic solvent, usually acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid to improve peak shape and ionization efficiency. The gradient elution allows for the effective separation of various flavonoids present in a plant extract.

In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity, minimizing interferences from the complex plant matrix. While specific MRM transitions for acacetin-8-C-neohesperidoside are not widely published, they can be determined by infusing a standard of the compound and identifying the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and its most stable fragment ions generated through collision-induced dissociation. For instance, the analysis of other flavone (B191248) di-C-glycosides has shown that fragmentation patterns involving the sugar moieties are key for identification and quantification.

Table 1: Illustrative UPLC-MS/MS Parameters for Flavonoid Glycoside Analysis (Note: These are general parameters and would require optimization for acacetin-8-C-neohesperidoside)

ParameterSetting
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed linear gradient from A to B
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined with an authentic standard

High-Resolution Mass Spectrometry (HRMS) for Accurate Quantification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, offers an alternative and powerful tool for the quantification of acacetin-8-C-neohesperidoside. HRMS provides highly accurate mass measurements, which can be used for the confident identification of the compound and its quantification based on the area of the extracted ion chromatogram.

The exact mass of acacetin-8-C-neohesperidoside (C₂₈H₃₂O₁₄) is 592.17921 Da. mdpi.com HRMS can measure this mass with high precision, typically within a few parts per million (ppm) of the theoretical value, which greatly reduces the likelihood of false positives. Furthermore, the fragmentation pattern obtained from HRMS/MS experiments provides rich structural information, aiding in the unequivocal identification of the compound. For instance, the fragmentation of flavone C-glycosides often involves characteristic losses of water and cross-ring cleavages of the sugar moieties.

Table 2: High-Resolution Mass Spectrometry Data for Acacetin-8-C-neohesperidoside

ParameterValueReference
Molecular Formula C₂₈H₃₂O₁₄ mdpi.com
Exact Mass 592.17921 Da mdpi.com
Observed m/z [M-H]⁻ To be determined experimentally
Key MS/MS Fragments To be determined experimentally

Untargeted Metabolomics for Comprehensive Flavonoid Profiling

Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample, providing a comprehensive profile of the flavonoid composition. nih.gov This approach is particularly useful for discovering novel flavonoids and for comparative studies between different plant samples.

Method Validation and Reproducibility in Plant Matrix Analysis

The validation of any analytical method is critical to ensure the reliability and reproducibility of the results. For the quantification of acacetin-8-C-neohesperidoside in a plant matrix, a thorough validation process is required. This typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by constructing a calibration curve with a series of standards.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Accuracy: The closeness of the mean of a set of results to the true value. It is often determined by recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While a specific validation report for acacetin-8-C-neohesperidoside is not available, studies on other flavonoid glycosides have demonstrated that LC-MS/MS methods can achieve excellent linearity (R² > 0.99), precision (RSD < 15%), and accuracy (recovery rates between 85-115%).

Table 3: Typical Method Validation Parameters for Flavonoid Glycoside Quantification by LC-MS/MS

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Accuracy (Recovery) 85 - 115%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Application in Chemotaxonomic Studies and Varietal Differentiation

The distribution and abundance of secondary metabolites, including flavonoids, can be used as chemical markers for the taxonomic classification of plants (chemotaxonomy) and for the differentiation of varieties. Acacetin-8-C-neohesperidoside has been isolated from plants in the Fortunella genus, such as Fortunella japonica (Marumi kumquat) and Fortunella margarita (Nagami kumquat). mdpi.com

Computational and Theoretical Chemistry Approaches

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of acacetin-8-C-neohesperidoside are crucial determinants of its biological activity. Conformational analysis and molecular dynamics simulations have been employed to understand the spatial arrangement of its aglycone and glycosidic moieties.

The preferred conformation of acacetin-8-C-neohesperidoside is significantly influenced by a network of weak intramolecular interactions. Theoretical calculations, in conjunction with Nuclear Magnetic Resonance (NMR) data, have established that CH/π interactions play a pivotal role in dictating its structure. nih.govresearchgate.netacs.org This type of interaction involves a C-H bond pointing towards the π-system of the aromatic rings of the flavonoid core.

These CH/π interactions are significant enough to cause unusual chemical shifts for certain protons within the molecule as observed in NMR spectroscopy. nih.govresearchgate.netacs.org Beyond CH/π forces, other non-covalent interactions contribute to the conformational stability of acacetin-8-C-neohesperidoside. These include:

Hydrogen Bonds: Intramolecular hydrogen bonds can form between the hydroxyl groups of the sugar moieties and between the sugar and the flavonoid scaffold, further restricting conformational freedom. nih.govresearchgate.netacs.org

Anomeric Effect: This stereoelectronic effect, common in glycosides, influences the geometry around the glycosidic linkages. nih.govresearchgate.netacs.org

Δ2 Effect: This effect, also known as the allylic 1,3-strain, can influence the conformation around the C-glycosidic bond. nih.govresearchgate.netacs.org

A combination of these subtle but significant intramolecular forces results in a well-defined, preferred three-dimensional structure for acacetin-8-C-neohesperidoside in solution. nih.govresearchgate.netacs.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of acacetin-8-C-neohesperidoside, docking studies have been utilized to explore its potential interactions with various biological targets, offering insights into its possible mechanisms of action.

One such study investigated the potential of a range of phytochemicals, including acacetin-8-C-neohesperidoside, to interact with protein targets relevant to COVID-19. nih.gov Through virtual screening and molecular docking, potential targets for this compound were identified, which included Angiotensin-Converting Enzyme (ACE), Cathepsins (L, B, K), Dipeptidyl peptidase-4 (DPP4), Epidermal Growth Factor Receptor (EGFR), Histone Deacetylase 2 (HDAC2), Interleukin-6 (IL6), Receptor-Interacting Protein Kinase 1 (RIPK1), and Vascular Endothelial Growth Factor A (VEGFA). nih.gov These in silico findings suggest that acacetin-8-C-neohesperidoside may modulate the activity of these proteins, warranting further experimental validation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. For acacetin-8-C-neohesperidoside, theoretical calculations have been fundamental in corroborating the experimental findings from NMR and in providing a deeper understanding of its conformational preferences. nih.govresearchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. Such parameters are critical for predicting how the molecule will interact with biological receptors and for explaining the nature of the intramolecular forces that stabilize its structure. researchgate.net

In Silico Prediction of Biological Activities and ADME Properties

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as to forecast its potential biological activities.

The prediction of biological activities is often linked to molecular docking studies, as described in section 8.2. By identifying potential protein targets, these computational methods can suggest the biological pathways that acacetin-8-C-neohesperidoside might influence. nih.gov

Future Research Directions and Translational Perspectives

Elucidating Underexplored Mechanistic Pathways of Action

Current understanding of the precise molecular mechanisms underlying the bioactivity of acacetin-8-C-neohesperidoside is limited. While research on its aglycone, acacetin (B1665396), has pointed towards anti-inflammatory and antioxidant effects, it is crucial to investigate the specific pathways modulated by the glycoside form. Future studies should aim to:

Investigate Anti-inflammatory Pathways: Research should explore the effect of acacetin-8-C-neohesperidoside on key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is known that acacetin can suppress the phosphorylation of p38 MAPKs and NF-κB, and similar investigations are warranted for its glycoside derivative nrfhh.comresearchgate.net.

Explore Antioxidant Mechanisms: Studies are needed to determine if acacetin-8-C-neohesperidoside can directly scavenge reactive oxygen species (ROS) or if it enhances endogenous antioxidant defenses through pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Identify Novel Molecular Targets: Unbiased screening approaches could reveal previously unknown protein targets of acacetin-8-C-neohesperidoside, offering new insights into its potential therapeutic applications.

Exploration of Novel Bioactivities for Acacetin-8-C-neohesperidoside

The known biological activities of acacetin-8-C-neohesperidoside are not yet extensively documented. While some studies have suggested its presence in plant extracts with certain biological effects, direct evidence of its specific activities is an area ripe for exploration.

Anti-inflammatory and Antioxidant Properties: Preliminary research suggests that flavonoid C-glycosides can possess anti-inflammatory properties. Further investigation is needed to quantify the anti-inflammatory and antioxidant capacity of acacetin-8-C-neohesperidoside.

Other Potential Bioactivities: Given the diverse pharmacological effects of its aglycone, acacetin, which include antimicrobial, anticancer, and neuroprotective activities, it is plausible that acacetin-8-C-neohesperidoside may also exhibit a range of valuable bioactivities researchgate.netfrontiersin.orgfrontiersin.org. Future research should systematically screen this compound for a broad spectrum of biological effects.

Potential Bioactivities for Future Research

BioactivityRationale based on Aglycone (Acacetin)Suggested In Vitro Models
AntimicrobialInhibits bacterial virulence factors researchgate.net.Broth microdilution assays against various bacterial and fungal strains.
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines mdpi.com.MTT assays, flow cytometry for cell cycle analysis, and apoptosis assays in different cancer cell lines.
NeuroprotectiveProtects neurons from oxidative stress and inflammation nrfhh.com.Neuronal cell cultures subjected to neurotoxic insults (e.g., H2O2, amyloid-beta).

Development of Sustainable Production Methods (e.g., Biotechnological Approaches)

Currently, acacetin-8-C-neohesperidoside is obtained through extraction from plant sources. To ensure a consistent and scalable supply for research and potential future applications, the development of sustainable production methods is essential.

Metabolic Engineering: Engineering microbial hosts such as Escherichia coli or yeast to produce acacetin-8-C-neohesperidoside offers a promising and environmentally friendly alternative to chemical synthesis or extraction from rare plant sources frontiersin.orgnih.gov. This involves introducing and optimizing the necessary biosynthetic pathways into the microbial chassis.

Plant Cell Culture: In vitro cultivation of plant cells offers another biotechnological approach for the controlled production of flavonoids, independent of geographical and climatic constraints researchgate.net.

Enzymatic Synthesis: The use of specific enzymes, such as glycosyltransferases, can facilitate the targeted synthesis of acacetin-8-C-neohesperidoside from its aglycone, acacetin nih.gov. This method allows for high specificity and yield under mild reaction conditions.

Strategies for Enhancing Bioavailability and Stability for Research Applications

Flavonoid glycosides often exhibit poor bioavailability due to factors like low solubility and susceptibility to enzymatic degradation. To facilitate meaningful preclinical research, strategies to enhance the bioavailability and stability of acacetin-8-C-neohesperidoside are needed.

Glycosylation Pattern: The sugar moiety and its linkage to the flavonoid aglycone can significantly influence absorption and metabolism nih.gov. While C-glycosides, like acacetin-8-C-neohesperidoside, may have different absorption pathways than O-glycosides, further research is needed to understand their specific pharmacokinetic profiles nih.gov.

Formulation Strategies: The development of advanced drug delivery systems, such as nanoparticles, liposomes, or phytosomes, could protect acacetin-8-C-neohesperidoside from degradation and enhance its absorption researchgate.netintegrativepharmacology.com.

Chemical Modification: Prodrug approaches, where the structure of acacetin-8-C-neohesperidoside is temporarily modified to improve its physicochemical properties, could also be explored researchgate.net.

Integration of Omics Technologies for Systems-Level Understanding (e.g., Transcriptomics, Proteomics)

To gain a comprehensive understanding of the biological effects of acacetin-8-C-neohesperidoside, the integration of omics technologies is crucial. These approaches can provide a systems-level view of the cellular response to this compound.

Transcriptomics: Analyzing changes in gene expression in response to acacetin-8-C-neohesperidoside treatment can help identify the key signaling pathways and biological processes it modulates.

Proteomics: Studying the changes in protein expression and post-translational modifications can provide insights into the downstream effects of the compound and help in identifying its direct and indirect molecular targets researchgate.net.

Metabolomics: Investigating the metabolic profile of cells or organisms treated with acacetin-8-C-neohesperidoside can reveal its impact on metabolic pathways.

Application of Omics Technologies

Omics TechnologyPotential Application for Acacetin-8-C-neohesperidoside Research
TranscriptomicsIdentification of differentially expressed genes to elucidate mechanisms of action.
ProteomicsDiscovery of protein targets and pathways affected by the compound.
MetabolomicsAnalysis of metabolic changes to understand the physiological response.

Preclinical Research Model Development for Comprehensive Mechanistic Validation (Excluding Clinical Human Trial Data)

Robust preclinical models are essential for the comprehensive validation of the mechanisms of action and potential therapeutic efficacy of acacetin-8-C-neohesperidoside.

In Vitro Models: A variety of cell-based models can be utilized to study the effects of acacetin-8-C-neohesperidoside on specific cellular processes. For example, macrophage cell lines can be used to investigate its anti-inflammatory properties, while neuronal cell lines can be employed to assess its neuroprotective potential nih.gov.

In Vivo Models: Animal models are crucial for understanding the pharmacokinetics, and efficacy of acacetin-8-C-neohesperidoside in a whole-organism context. For instance, rodent models of inflammation, metabolic disorders, or neurodegenerative diseases could be used to evaluate its therapeutic potential mdpi.com.

The development of these preclinical models will be instrumental in bridging the gap between basic research and the potential translational applications of acacetin-8-C-neohesperidoside.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and characterizing acacetin-8-C-neohesperidoside from plant sources?

  • Methodological Answer :

  • Extraction : Use solvent extraction (e.g., methanol or ethanol) with Soxhlet apparatus or ultrasound-assisted methods to maximize yield .
  • Purification : Employ column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC for isolation .
  • Characterization : Validate purity and structure via UV-Vis spectroscopy (for flavonoid identification), NMR (¹H/¹³C for functional groups and glycosylation patterns), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Reproducibility : Document solvent ratios, temperature, and retention times rigorously to ensure experimental repeatability .

Q. Which analytical techniques are critical for confirming the structural integrity of acacetin-8-C-neohesperidoside?

  • Methodological Answer :

  • NMR Spectroscopy : Use 2D NMR (COSY, HSQC, HMBC) to resolve the C-neohesperidoside linkage and confirm the position of the sugar moiety at C-8 .
  • Mass Spectrometry : Apply ESI-MS/MS to fragment the glycosidic bond and differentiate it from O-glycosides .
  • Chromatographic Validation : Compare retention times and spectral data with reference standards in HPLC-DAD or UPLC-PDA systems .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to evaluate the bioavailability of acacetin-8-C-neohesperidoside?

  • Methodological Answer :

  • In Vitro Assays : Simulate gastrointestinal absorption using Caco-2 cell monolayers and measure permeability coefficients .
  • In Vivo Models : Administer the compound orally/intravenously to rodents, collect plasma samples at timed intervals, and quantify via LC-MS/MS .
  • Data Analysis : Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental modeling software (e.g., Phoenix WinNonlin) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for acacetin-8-C-neohesperidoside?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., oxygen concentration, pH, and temperature) to minimize variability .
  • Mechanistic Probes : Use fluorescent probes (e.g., DCFH-DA for ROS detection) to distinguish antioxidant activity from artifactual pro-oxidant signals .
  • Comparative Analysis : Cross-validate results across multiple cell lines (e.g., HepG2 vs. RAW264.7) and animal models to identify context-dependent effects .

Q. How can researchers optimize in silico models to predict the binding affinity of acacetin-8-C-neohesperidoside to therapeutic targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or NF-κB), prioritizing hydrogen bonding and hydrophobic contacts .
  • MD Refinement : Run molecular dynamics simulations (GROMACS/AMBER) to assess stability over 100+ nanoseconds and calculate binding free energies (MM-PBSA/GBSA) .
  • Validation : Compare predictions with SPR or ITC experimental data to refine force field parameters .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in acacetin-8-C-neohesperidoside bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to determine EC50/IC50 values .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
  • Meta-Analysis : Aggregate results from independent studies using fixed/random-effects models to assess heterogeneity .

Q. How can researchers ensure reproducibility when studying acacetin-8-C-neohesperidoside’s metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Microsome Preparation : Use pooled human/rodent liver microsomes from ≥3 donors to account for inter-individual variability .
  • Incubation Conditions : Standardize NADPH concentration, protein content, and incubation time across experiments .
  • Metabolite Profiling : Employ UPLC-QTOF-MS with isotopic pattern matching to identify phase I/II metabolites unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.